CID 123134267
Description
Based on Figure 1 from , it is associated with a chromatographic fraction (CIEO) isolated via vacuum distillation, suggesting it may belong to a class of volatile or semi-volatile organic compounds.
Properties
Molecular Formula |
C23H31Cl2NNaO6P |
|---|---|
Molecular Weight |
542.4 g/mol |
InChI |
InChI=1S/C23H31Cl2NO3.Na.HO3P/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27;;1-4(2)3/h3,5,14,18-21,27H,2,4,6-13H2,1H3;;(H,1,2,3)/q;+1;/p-1/t18-,19-,20+,21+,23+;;/m1../s1 |
InChI Key |
FDQDMSFBLHVYJW-VVSKJQCTSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[O-]P(=O)=O.[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[O-]P(=O)=O.[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 123134267 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups within the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 123134267 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, or other biomolecules. In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, this compound could be used in the development of new materials, pharmaceuticals, or other chemical products.
Mechanism of Action
The mechanism of action of CID 123134267 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to particular proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Detailed studies are required to elucidate the precise mechanism of action of this compound.
Comparison with Similar Compounds
Structural and Functional Group Comparison
If CID 123134267 shares this macrocyclic backbone, key differences may arise in substituent groups or ring size, influencing reactivity and bioactivity .
Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives
| Compound | CID | Core Structure | Key Functional Groups | Molecular Weight (Da)* |
|---|---|---|---|---|
| This compound | 123134267 | Undetermined | Likely hydroxyl/methyl | ~450–550 (inferred) |
| Oscillatoxin D | 101283546 | Macrocyclic lactone | Hydroxyl, methyl | 532.6 |
| 30-Methyl-oscillatoxin D | 185389 | Macrocyclic lactone | Methyl, ester | 546.6 |
*Molecular weights for oscillatoxins are from PubChem; this compound’s weight is inferred from Figure 1D .
Analytical and Cheminformatics Parameters
highlights parameters such as exact mass (±5 ppm), collision cross-section (CCS), and fragmentation patterns for compound identification. This compound’s GC-MS profile (, Figure 1B) suggests a retention time and ion fragmentation distinct from oscillatoxins, which are typically analyzed via LC-MS due to their lower volatility .
Table 2: Analytical Data Comparison
| Parameter | This compound | Oscillatoxin D (CID 101283546) |
|---|---|---|
| Preferred MS Method | GC-MS | LC-MS |
| Exact Mass (Da) | Not reported | 532.3183 |
| Key Fragments (m/z) | ~450 (M⁺), ~320 | 515 [M+H–H₂O]⁺, 497 [M+H–2H₂O]⁺ |
| Bioactivity | Undocumented | Cytotoxic, antifungal |
Pharmacological and Toxicological Profiles
emphasizes pharmacological parameters like absorption, metabolism, and toxicity. If this compound shares structural motifs with oscillatoxins, it may display similar toxicological risks, necessitating further study .
Q & A
Basic Research Questions
Q. How can I systematically identify gaps in existing literature on CID 123134267?
- Methodology : Conduct a structured literature review using databases like PubMed, SciFinder, and Web of Science. Apply Boolean operators (e.g., "this compound AND synthesis," "this compound AND pharmacological activity") to filter studies. Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria. Prioritize peer-reviewed articles and meta-analyses while excluding non-indexed or non-peer-reviewed sources (e.g., ) .
- Example framework : Map existing studies by chemical properties, biological targets, and experimental outcomes. Tabulate contradictions in reported data (e.g., conflicting IC₅₀ values) to highlight unresolved questions .
Q. What criteria should guide the formulation of a hypothesis for studying this compound’s mechanism of action?
- Methodology : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Specific cell lines or enzyme systems affected by CID 123134266.
- Intervention: Dosage ranges or structural analogs.
- Outcome: Quantitative measures (e.g., inhibition kinetics, binding affinity).
Q. How should I design a reproducible synthesis protocol for this compound?
- Methodology : Follow IUPAC guidelines for compound characterization. Document reaction conditions (temperature, solvent purity, catalyst ratios), and validate reproducibility through triplicate trials. Include negative controls (e.g., omitting catalysts) and characterize intermediates via NMR, HPLC, and mass spectrometry. Reference Materials and Methods sections from high-impact journals for standardized reporting .
Advanced Research Questions
Q. How can I resolve contradictions in reported pharmacological data for this compound?
- Methodology : Perform a meta-analysis of published IC₅₀, EC₅₀, or Ki values. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to assess variability across studies. Investigate confounding factors:
- Experimental variables: Cell line heterogeneity, assay conditions (pH, temperature).
- Data normalization: Baseline correction methods, solvent effects.
- Design a cross-validation study using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?
- Methodology : Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). Validate models with:
- In vitro data: Microsomal stability, plasma protein binding.
- In vivo data: Pharmacokinetic parameters from rodent studies.
- Use LC-MS/MS for quantification in biological matrices and ensure compliance with OECD Guidelines for chemical safety testing .
Q. How do I address ethical challenges in cross-disciplinary studies involving this compound (e.g., neuropharmacology and toxicology)?
- Methodology : Submit a detailed protocol to IRBs or ethics committees, including:
- Risk-benefit analysis: Potential therapeutic benefits vs. toxicity risks.
- Data anonymization: For studies involving human-derived samples.
Methodological Frameworks and Tools
Q. Which statistical methods are appropriate for analyzing dose-response relationships of this compound?
- Methodology : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use software like GraphPad Prism or R packages (
drc,nlme) for curve fitting. Report confidence intervals and goodness-of-fit metrics (e.g., R², AIC). Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk tests or Q-Q plots .
Q. How can I ensure robust intellectual property (IP) documentation while publishing findings on this compound?
- Methodology : File provisional patents before submitting manuscripts. Use SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to define patent claims. Collaborate with institutional technology transfer offices to navigate IP laws and licensing agreements. Disclose conflicts of interest in manuscripts per ICMJE guidelines .
Tables for Data Synthesis
| Parameter | Reported Values | Confounding Factors | Recommended Validation |
|---|---|---|---|
| IC₅₀ (nM) | 12–450 | Cell line variability | Orthogonal binding assays |
| LogP | 2.1–3.8 | Solvent system differences | shake-flask method |
| Metabolic Stability | 15–80% remaining | Microsomal batch variability | Triplicate runs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
